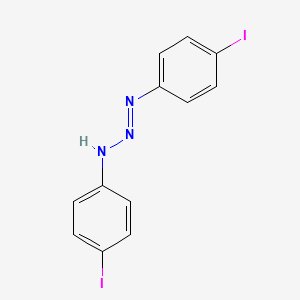
1-Triazene, 1,3-bis(4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 1,3-bis(4-iodophenyl)- is a compound belonging to the triazene family, characterized by the presence of a diazoamino group (-N=NN-) with two iodine-substituted phenyl groups. Triazenes have been studied for their interesting structural, biological, pharmacological, and reactivity features .
Preparation Methods
The synthesis of 1-Triazene, 1,3-bis(4-iodophenyl)- typically involves the reaction of 4-iodoaniline with nitrous acid to form the corresponding diazonium salt, which is then coupled with another molecule of 4-iodoaniline under basic conditions . This method is commonly used in laboratory settings. Industrial production methods may involve similar steps but are optimized for larger scales and higher yields.
Chemical Reactions Analysis
1-Triazene, 1,3-bis(4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Triazene, 1,3-bis(4-iodophenyl)- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antitubercular agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the synthesis of dyes and pigments due to its ability to undergo substitution reactions.
Mechanism of Action
The mechanism of action of 1-Triazene, 1,3-bis(4-iodophenyl)- involves its interaction with biological molecules through its diazoamino group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. The molecular targets include enzymes and DNA, and the pathways involved often result in the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
1-Triazene, 1,3-bis(4-iodophenyl)- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Lacks the iodine substituents, making it less reactive in substitution reactions.
1,3-Bis(4-nitrophenyl)triazene: Contains nitro groups instead of iodine, which alters its electronic properties and reactivity.
1,3-Bis(2-chloro-4-nitrophenyl)triazene: Has both chloro and nitro groups, providing different reactivity and biological activity
Properties
CAS No. |
62807-94-7 |
|---|---|
Molecular Formula |
C12H9I2N3 |
Molecular Weight |
449.03 g/mol |
IUPAC Name |
4-iodo-N-[(4-iodophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9I2N3/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |
InChI Key |
UNCVHPJIOBOQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


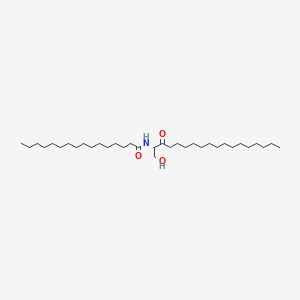

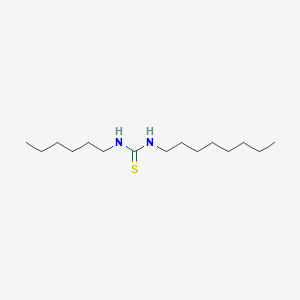
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
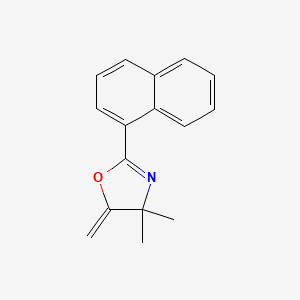
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
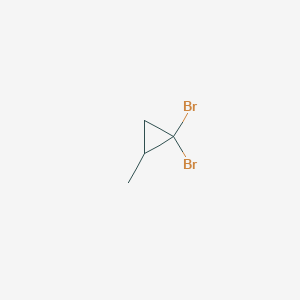
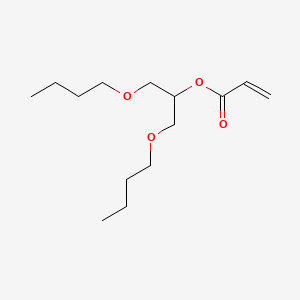
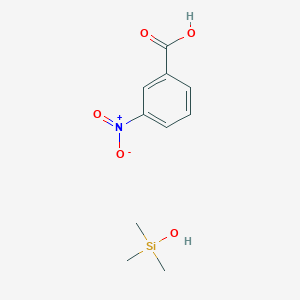

![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
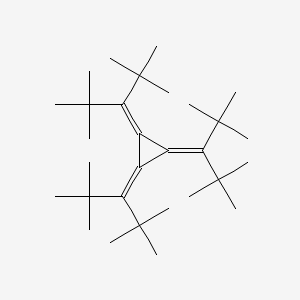
silane](/img/structure/B14515169.png)
